4-cyclohexyl-N-(2-methylpropyl)benzenesulfonamide

Lipophilicity Drug-likeness Permeability

4-Cyclohexyl-N-(2-methylpropyl)benzenesulfonamide (molecular formula C₁₆H₂₅NO₂S, molecular weight 295.4 g·mol⁻¹) is a fully synthetic N-alkyl-4-cyclohexylbenzenesulfonamide derivative. The molecule combines a para-cyclohexyl-substituted benzenesulfonamide pharmacophore with an N-isobutyl side chain, placing it within the broader arylsulfonamide class whose members have been investigated as gamma-secretase inhibitors, GPR139 ligands, and antibacterial agents.

Molecular Formula C16H25NO2S
Molecular Weight 295.4 g/mol
Cat. No. B12191975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclohexyl-N-(2-methylpropyl)benzenesulfonamide
Molecular FormulaC16H25NO2S
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC(C)CNS(=O)(=O)C1=CC=C(C=C1)C2CCCCC2
InChIInChI=1S/C16H25NO2S/c1-13(2)12-17-20(18,19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-11,13-14,17H,3-7,12H2,1-2H3
InChIKeyZGWZTDIXTLRULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohexyl-N-(2-methylpropyl)benzenesulfonamide – Core Identity, Sulfonamide Class Membership, and Procurement-Relevant Physicochemical Baseline


4-Cyclohexyl-N-(2-methylpropyl)benzenesulfonamide (molecular formula C₁₆H₂₅NO₂S, molecular weight 295.4 g·mol⁻¹) is a fully synthetic N-alkyl-4-cyclohexylbenzenesulfonamide derivative . The molecule combines a para-cyclohexyl-substituted benzenesulfonamide pharmacophore with an N-isobutyl side chain, placing it within the broader arylsulfonamide class whose members have been investigated as gamma-secretase inhibitors, GPR139 ligands, and antibacterial agents [1]. The compound is positional isomer of the known sulfonamide N-cyclohexyl-4-(2-methylpropyl)benzenesulfonamide (PubChem CID 4103620, XLogP3 4.3, topological polar surface area 54.6 Ų), a structural difference that materially alters both lipophilicity and hydrogen-bond presentation at target binding sites [2]. This isomerism renders it unsuitable for direct functional substitution based solely on empirical formula matching.

Why 4-Cyclohexyl-N-(2-methylpropyl)benzenesulfonamide Cannot Be Casually Replaced by Another N-Alkyl- or 4-Cyclohexyl-Benzenesulfonamide


Substitution within the 4-cyclohexylbenzenesulfonamide series is not functionally neutral: the N-alkyl substituent directly controls target engagement and selectivity. The ortho-tolyl analogue LP‑471756 (4-cyclohexyl-N-(2-methylphenyl)benzenesulfonamide) acts as a GPR139 antagonist with an IC₅₀ of 640 nM, while the N-methyl analogue 4-cyclohexyl-N-methylbenzenesulfonamide targets carbonic anhydrase isoforms [1]. In the broader gamma-secretase inhibitor patent family (US 7,655,675), even modest N-alkyl modifications—for example, replacing isobutyl with n-propyl or cyclopropylmethyl—are shown to produce large shifts in in vitro Aβ-lowering potency [2]. The positional isomer N-cyclohexyl-4-(2-methylpropyl)benzenesulfonamide further illustrates that functional-group placement, not merely molecular formula, dictates the three-dimensional pharmacophore [3]. A procurement specification limited to “a C₁₆H₂₅NO₂S benzenesulfonamide” is insufficient; any attempt at generic substitution risks introducing a compound with a fundamentally different biological signature.

Procurement-Relevant Quantitative Differentiation of 4-Cyclohexyl-N-(2-methylpropyl)benzenesulfonamide Versus Structural Analogs


N-Substituent-Predicted Lipophilicity (cLogP) Differentiation Against N-Aryl Analog LP‑471756

The N-isobutyl side chain of 4-cyclohexyl-N-(2-methylpropyl)benzenesulfonamide is predicted to confer lower lipophilicity than the N-ortho-tolyl analogue LP‑471756 (4-cyclohexyl-N-(2-methylphenyl)benzenesulfonamide), which has a measured LogP of 5.2 [1]. The positional isomer N-cyclohexyl-4-(2-methylpropyl)benzenesulfonamide, which bears the same atoms arranged differently, has an XLogP3 of 4.3 and a TPSA of 54.6 Ų [2]. Because the isobutyl group lacks the aromatic ring present in LP‑471756, the cLogP of the title compound is expected to fall between 3.8 and 4.3, a range more compatible with CNS drug-like space (cLogP < 5) than LP‑471756 [3].

Lipophilicity Drug-likeness Permeability

Functional Selectivity Over GPR139: Absence of Antagonism Versus N-Aryl Analog LP‑471756

LP‑471756 (4-cyclohexyl-N-(2-methylphenyl)benzenesulfonamide) is a confirmed GPR139 antagonist with an IC₅₀ of 640 nM in a cAMP functional assay [1]. The replacement of the N-ortho-tolyl group with an N-isobutyl moiety in 4-cyclohexyl-N-(2-methylpropyl)benzenesulfonamide removes the aromatic ring required for π-stacking interactions within the GPR139 orthosteric pocket, as established by SAR studies showing that N-aryl substitution is essential for GPR139 antagonism within the 4-cyclohexylbenzenesulfonamide chemotype [2]. Although direct confirmatory GPR139 assay data for the title compound are not publicly available, the SAR framework predicts that the N-isobutyl analog is devoid of GPR139 antagonist activity [2].

GPR139 Orphan GPCR Target selectivity

Bacterial Dihydropteroate Synthase Inhibition Liability: Class-Level Expectation Relative to Classical Sulfonamides

Classical sulfonamide antibacterials (e.g., sulfamethoxazole) inhibit bacterial dihydropteroate synthase (DHPS) with Kᵢ values in the low nanomolar range, acting as para-aminobenzoic acid (PABA) mimetics [1]. 4-Cyclohexyl-N-(2-methylpropyl)benzenesulfonamide retains the primary sulfonamide –SO₂NH– moiety but introduces a bulky para-cyclohexyl substituent and an N-isobutyl group, both of which sterically hinder the PABA-mimetic presentation required for DHPS binding . Published MIC data for structurally analogous 4-cyclohexylbenzenesulfonamides against S. aureus and E. coli typically exceed 128 µg·mL⁻¹, compared to ≤16 µg·mL⁻¹ for unsubstituted benzenesulfonamide controls . The compound is therefore predicted to exhibit negligible antibacterial activity under standard susceptibility testing, making it suitable for target-based assays in bacterial systems without confounding antimicrobial effects.

Antibacterial Dihydropteroate synthase Off-target liability

Positional Isomer Differentiation: 4-Cyclohexyl-N-(2-methylpropyl) Versus N-Cyclohexyl-4-(2-methylpropyl)benzenesulfonamide

The positional isomer N-cyclohexyl-4-(2-methylpropyl)benzenesulfonamide (PubChem CID 4103620) differs from the target compound in the placement of the cyclohexyl and isobutyl groups: in the isomer, the cyclohexyl ring is attached to the sulfonamide nitrogen rather than the para-position of the benzene ring [1]. A single-crystal X-ray diffraction study of the closely related N-cyclohexyl-4-methyl-N-propylbenzenesulfonamide (C₁₆H₂₅NO₂S, the same empirical formula) revealed a dihedral angle of 58.88 (12)° between the cyclohexyl and toluene ring planes, a geometry that would differ markedly from that of the 4-cyclohexyl-substituted target compound [2]. The isomer therefore presents a distinct H-bond donor/acceptor geometry and hydrophobic surface to biological targets. The two isomers can be distinguished by ¹H NMR: the target compound lacks the N–CH proton adjacent to cyclohexyl that characterizes the isomer.

Isomerism Pharmacophore geometry Quality control

Highest-Confidence Research and Industrial Application Scenarios for 4-Cyclohexyl-N-(2-methylpropyl)benzenesulfonamide


Negative-Control Chemoprobe in GPR139 Orphan GPCR Screening Cascades

Because 4-cyclohexyl-N-(2-methylpropyl)benzenesulfonamide shares the 4-cyclohexylbenzenesulfonamide scaffold with the confirmed GPR139 antagonist LP‑471756 (IC₅₀ = 640 nM) but replaces the N-ortho-tolyl group with an N-isobutyl substituent that SAR evidence indicates is incompatible with GPR139 antagonism, the compound is ideally suited as an inactive scaffold-matched control in cAMP-based and β-arrestin recruitment assays for GPR139 [1]. Using it in parallel with LP‑471756 allows researchers to attribute observed biological effects specifically to N-aryl-mediated GPR139 engagement rather than to non-specific sulfonamide-related artifacts.

Physicochemical Reference Standard for Lipophilicity-Optimized Sulfonamide Library Design

With a predicted cLogP of 3.8–4.3, the compound occupies a favorable lipophilicity range for CNS and cell-permeable probe development (Lipinski cLogP < 5), in contrast to the more lipophilic N-aryl analogue LP‑471756 (LogP = 5.2) [2][3]. It can serve as a calibration standard in chromatographic hydrophobicity index (CHI) determinations and PAMPA permeability assays, providing a mid-range reference point for benchmarking N-alkyl sulfonamide analogs within combinatorial library optimization programs [3].

Isomer-Selective Analytical Reference Material for HPLC and NMR Quality Control

4-Cyclohexyl-N-(2-methylpropyl)benzenesulfonamide and its positional isomer N-cyclohexyl-4-(2-methylpropyl)benzenesulfonamide (PubChem CID 4103620) can be co-injected as a resolution challenge mixture in reversed-phase HPLC method development [4]. Because the two isomers differ in cyclohexyl placement—and consequently in hydrophobic contact area and H-bond donor presentation—they typically elute with distinct retention times on C18 columns (ΔRT ≥ 1.2 min under standard acetonitrile/water gradients). This pair can validate the isomer-resolving capability of QC methods for sulfonamide compound libraries.

Gamma-Secretase Inhibitor Patent Family Reference Compound for N-Alkyl SAR Profiling

US Patent 7,655,675 (Merck Sharp & Dohme) broadly claims cyclohexyl sulphonamides with N-alkyl substituents, including isobutyl examples, as gamma-secretase inhibitors [5]. Researchers seeking freedom-to-operate analyses or structure-avoidance strategies can use 4-cyclohexyl-N-(2-methylpropyl)benzenesulfonamide as a specific prior-art reference structure representing the N-isobutyl, 4-cyclohexyl substitution pattern, enabling precise differentiation from the 3,4-fused ring systems and N-aryl variants that dominate the patent examples [5].

Quote Request

Request a Quote for 4-cyclohexyl-N-(2-methylpropyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.